molecular formula C15H23N3OS B4135669 N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea

N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea

Cat. No. B4135669
M. Wt: 293.4 g/mol
InChI Key: MIYKMNGJHORZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]thiourea, also known as S-Methylisothiourea (SMT), is a chemical compound that has been widely studied for its potential therapeutic applications. SMT is a thiourea derivative that has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of SMT is not fully understood, but it is thought to involve the inhibition of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is involved in the production of nitric oxide, which plays a role in inflammation and cancer. By inhibiting iNOS, SMT may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
SMT has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which is involved in inflammation. SMT has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Additionally, SMT has been shown to increase the production of glutathione, which is an antioxidant that helps to protect cells from damage.

Advantages and Limitations for Lab Experiments

SMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using SMT in lab experiments. For example, the mechanism of action of SMT is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, SMT has been shown to have some toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of SMT. One area of research could focus on the development of more potent and selective inhibitors of iNOS. Another area of research could focus on the development of SMT analogs that have improved pharmacokinetic properties. Additionally, future research could focus on the use of SMT in combination with other drugs for the treatment of various diseases. Overall, the study of SMT has the potential to lead to the development of new and effective treatments for a variety of conditions.

Scientific Research Applications

SMT has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects, which make it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. SMT has also been shown to have anti-cancer properties, which make it a potential treatment for a variety of cancers, including breast, lung, and prostate cancer. Additionally, SMT has been shown to have neuroprotective properties, which make it a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-pyrrolidin-1-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-19-14-7-5-13(6-8-14)17-15(20)16-9-4-12-18-10-2-3-11-18/h5-8H,2-4,9-12H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKMNGJHORZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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